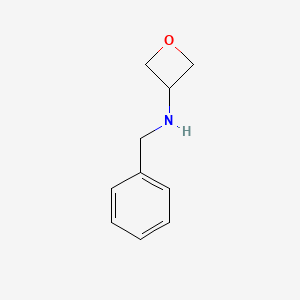

N-benzyloxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGHRPVYBGSMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-benzyloxetan-3-amine from oxetan-3-one

An In-Depth Technical Guide to the Synthesis of N-Benzyloxetan-3-amine from Oxetan-3-one

A Foreword for the Modern Medicinal Chemist

The oxetane ring, once a synthetic curiosity, has firmly established itself as a privileged motif in contemporary drug discovery. Its unique combination of properties—a low molecular weight, polar, and three-dimensional scaffold—offers medicinal chemists a powerful tool to modulate key physicochemical characteristics of drug candidates.[1][2][3] Oxetanes can act as bioisosteric replacements for gem-dimethyl or carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[2] A particularly impactful application is the attenuation of the basicity of adjacent amine functionalities.[1][2] The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of a neighboring amine, a critical modification for optimizing pharmacokinetic profiles and reducing off-target effects.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, a foundational building block for introducing the valuable 3-aminooxetane moiety. The chosen synthetic strategy is a one-pot reductive amination of oxetan-3-one, a robust and efficient transformation that is central to the modern synthetic chemist's toolkit. Herein, we will not only detail the procedure but also elucidate the underlying chemical principles and rationale that ensure a reliable and reproducible outcome.

The Core Strategy: One-Pot Reductive Amination

The direct conversion of a ketone to an amine in the presence of an amine and a reducing agent is known as reductive amination. This one-pot procedure is highly efficient as it circumvents the need to isolate the intermediate imine or enamine, which can be unstable.[4] The success of this strategy hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[5][6]

For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4][5][7]

Causality Behind Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent.[5] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it slow to react with ketones but highly reactive toward protonated iminium ions.[5][7] This chemoselectivity is paramount for a successful one-pot reaction, preventing the formation of the undesired by-product, oxetan-3-ol.

-

Solvent Choice (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent for many STAB-mediated reductive aminations.[5] It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants and intermediates.[4]

-

Catalytic Acid: While STAB reactions can proceed under neutral conditions, the inclusion of a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones. The acid catalyzes the formation of the imine and ensures the presence of the highly reactive iminium ion, which is the species reduced by STAB.[5][8]

Visualizing the Synthetic Workflow

The overall process can be visualized as a straightforward, three-stage workflow within a single reaction vessel.

Caption: High-level workflow for the one-pot synthesis.

Mechanism of Action: The Reductive Amination Pathway

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process unfolds through a series of equilibrium and irreversible steps.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Preparation of N-benzyl oxetan-3-yl amine

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of stability and its profound influence on molecular properties.[1][2] The oxetane moiety is increasingly utilized as a versatile bioisostere, often serving as a polar substitute for less desirable functionalities like gem-dimethyl or carbonyl groups.[3][4] Its introduction into a molecular scaffold can favorably modulate critical physicochemical parameters, including aqueous solubility, lipophilicity (logD), metabolic stability, and even the basicity of proximal amines.[1][5] These improvements can enhance a drug candidate's pharmacokinetic profile and overall "drug-like" characteristics.[1][6]

N-benzyl oxetan-3-yl amine is a key synthetic intermediate that embodies the utility of this scaffold. It serves as a foundational building block for the synthesis of more complex, biologically active molecules in various therapeutic areas.[7][8] This guide provides a detailed technical overview of its preparation, focusing on the most efficient and widely adopted synthetic strategy: the reductive amination of oxetan-3-one. We will explore the causality behind experimental choices, present a detailed protocol, and provide the necessary data and visualizations to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and efficient pathway to N-benzyl oxetan-3-yl amine begins with the synthesis of its direct precursor, oxetan-3-one, followed by a one-pot reductive amination with benzylamine. This approach is favored for its high convergence and operational simplicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-benzyloxetan-3-amine CAS number and properties

An In-depth Technical Guide to N-benzyloxetan-3-amine

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. Its unique structural combination of a secondary amine and a strained oxetane ring makes it a versatile intermediate for introducing specific physicochemical properties into novel molecular entities.

Core Molecular Identity and Properties

This compound is an organic compound featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine core. The presence of the strained four-membered oxetane ring is of particular interest in medicinal chemistry, as it can serve as a bioisostere for other functional groups and favorably modulate properties such as solubility, metabolic stability, and lipophilicity.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.8!", fontcolor="#202124"]; C1 [label="CH₂", pos="1.2,0.5!", fontcolor="#202124"]; C2 [label=" ", pos="2.2,0.5!", shape=point]; // Benzene ring start C3 [label="CH", pos="-1.2,0.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="-2.2, -0.5!", fontcolor="#202124"]; O [label="O", pos="-2.2, 1.5!", fontcolor="#202124"]; C5 [label="CH₂", pos="-0.2, 1.5!", fontcolor="#202124"];

// Benzene ring benzene [label=<

, pos="3.2,0.5!", shape=none];

// Bonds N -- H; N -- C1; N -- C3; C3 -- C4; C3 -- C5; C4 -- O; C5 -- O; C1 -- C2 [style=invis]; // Invisible edge for positioning C1 -- benzene [lhead=benzene]; } }

Caption: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1015937-48-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| IUPAC Name | N-(phenylmethyl)oxetan-3-amine | [1] |

| Synonyms | Benzyl-oxetan-3-yl-amine | [2] |

| Storage Temperature | 2-8°C (protect from light) | [1][2] |

| Predicted XlogP | 1.0 | [3] |

| Monoisotopic Mass | 163.09972 Da | [3] |

Spectroscopic Characterization Profile

The structural elucidation of this compound relies on standard spectroscopic techniques.[4] While specific experimental data is proprietary to manufacturers, a predicted profile can be established based on its structure.

-

¹H NMR Spectroscopy : The spectrum would exhibit characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm) and a singlet for the benzylic CH₂ protons.[5][6] The protons of the oxetane ring would appear as multiplets in the aliphatic region, and the N-H proton would be a broad signal, the chemical shift of which is concentration-dependent.[5][6] The addition of D₂O would cause the N-H signal to disappear.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. Carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear further downfield.[5]

-

Infrared (IR) Spectroscopy : Key absorptions would include N-H stretching for the secondary amine (a single sharp band around 3350 cm⁻¹) and C-O stretching for the ether linkage in the oxetane ring.[6] Aromatic C-H stretching would also be visible.

-

Mass Spectrometry (MS) : Following the nitrogen rule, the molecular ion peak (M⁺) would have an odd m/z value.[5] Predicted adducts include [M+H]⁺ at m/z 164.10700 and [M+Na]⁺ at m/z 186.08894.[3]

Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing secondary amines like this compound is reductive amination. This process involves the reaction of a primary amine with a ketone, followed by reduction of the resulting imine intermediate.

Expertise & Causality: This two-step, one-pot procedure is favored for its high efficiency and selectivity. The initial formation of the imine is a reversible condensation reaction. The subsequent reduction is irreversible and drives the equilibrium towards the final product. Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, selective for imines over ketones, and does not require acidic conditions that could potentially open the strained oxetane ring.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the secondary amine and the oxetane ring.

-

Basicity and Nucleophilicity of the Amine : Like other secondary amines, the nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.[7] It can be protonated by acids to form ammonium salts. As a nucleophile, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines and amides, respectively.[8][9]

-

Oxetane Ring Reactivity : The four-membered oxetane ring is strained and can be opened under certain conditions, typically with strong acids or nucleophiles. This reactivity can be exploited to introduce a 1,3-amino alcohol moiety into a target molecule. However, under standard synthetic conditions (e.g., reductive amination, amide coupling), the ring is generally stable.

-

Stability and Storage : The compound should be stored at 2-8°C and protected from light to prevent degradation.[1][2] Amines can be susceptible to oxidation over time, especially when exposed to air.[10]

Applications in Drug Discovery and Development

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.[11] Amines, in particular, are crucial functional groups that often interact with biological targets and improve the pharmacokinetic properties of drug candidates.[12][13]

This compound serves as a key building block for introducing the oxetane motif. The oxetane ring is a valuable "magic fragment" in drug design because it can:

-

Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving solubility compared to a gem-dimethyl or cyclobutyl group.

-

Enhance Metabolic Stability: The strained ring can block sites of metabolism on adjacent parts of the molecule.

-

Modulate Lipophilicity: It can fine-tune the lipophilicity (logP) of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Provide Favorable Exit Vectors: The amine provides a convenient handle for further chemical modification, allowing chemists to explore the surrounding chemical space.[14]

This building block is particularly useful in the synthesis of libraries of compounds for screening against various biological targets, accelerating the drug discovery process.[15]

Safety and Handling

Trustworthiness: The following safety protocols are based on general guidelines for handling amine-containing compounds and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) before use.

-

General Hazards : While a specific SDS for this compound is not publicly available, related compounds like benzylamine are classified as corrosive, causing severe skin burns and eye damage.[16] They can be harmful if swallowed or in contact with skin.[16][17] It is prudent to handle this compound with the same level of caution.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] All handling should be performed in a well-ventilated chemical fume hood.[16]

-

First Aid Measures :

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]

-

-

Storage and Disposal : Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

References

- 1. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]

- 2. This compound | 1015937-48-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. byjus.com [byjus.com]

- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 14. mykhailiukchem.org [mykhailiukchem.org]

- 15. researchgate.net [researchgate.net]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of N-benzyloxetan-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-benzyloxetan-3-amine is a heterocyclic compound that merges three key structural motifs of interest in modern drug discovery: a secondary amine, a benzyl group, and a strained oxetane ring. The oxetane moiety, in particular, has gained significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyls.[1][2] Its incorporation can profoundly influence critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][2][3] As a substituted 3-aminooxetane, this molecule represents a valuable building block for creating novel chemical entities with potentially enhanced physicochemical and pharmacokinetic profiles.

Given its novelty and the absence of extensive published data, the unambiguous structural confirmation of this compound is paramount for any research or development program. This guide provides a comprehensive framework for its characterization using the two cornerstone techniques of molecular identification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As no definitive experimental spectra have been published, this document serves as both a predictive guide and a methodological handbook. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the spectroscopic data for this compound, ensuring the highest degree of scientific integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will allow for the complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the oxetane ring, the benzylic methylene group, the aromatic ring, and the amine proton. The exact chemical shifts can be influenced by the solvent and concentration, but a reliable prediction can be made based on established principles and data from analogous structures.[4][5]

The causality behind these predictions lies in the electronic environment of each proton. The protons on the oxetane ring (H3, H2/H4) are deshielded by the adjacent electronegative oxygen and nitrogen atoms, shifting them downfield. The benzylic protons (H5) are adjacent to both the nitrogen and the aromatic ring, placing them in a distinct chemical shift region. Aromatic protons (H7-H9) typically appear between 7.2 and 7.4 ppm. The amine proton (H-N) signal is often broad and its position is highly dependent on solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-N | 1.5 - 2.5 | broad singlet (br s) | N/A | Exchangeable proton; position and shape are variable. |

| H3 | 3.8 - 4.2 | quintet or multiplet (m) | ~6-8 | Coupled to four adjacent methylene protons (H2/H4). |

| H2, H4 | 4.6 - 4.9 | multiplet (m) | ~6-8 (geminal and vicinal) | Diastereotopic methylene protons of the strained ring, coupled to each other and to H3. |

| H5 | 3.8 - 4.0 | singlet (s) | N/A | Methylene protons adjacent to nitrogen and phenyl ring. No adjacent protons to couple with. |

| H7, H8, H9 | 7.2 - 7.4 | multiplet (m) | ~7-8 | Standard aromatic region for a monosubstituted benzene ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly characteristic of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 55 - 60 | Methine carbon attached directly to the amine nitrogen. |

| C2, C4 | 75 - 80 | Methylene carbons of the oxetane ring, deshielded by the ring oxygen.[4] |

| C5 | 50 - 55 | Benzylic methylene carbon attached to nitrogen. |

| C6 | 138 - 140 | Aromatic quaternary carbon (ipso-carbon). |

| C7, C9 | 128 - 129 | Aromatic ortho- and para-carbons. |

| C8 | 127 - 128 | Aromatic meta-carbons. |

2D NMR Correlation for Structural Validation

To build a self-validating dataset, 2D NMR experiments are essential. They provide an internal cross-check of the 1D assignments.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled. A key correlation expected is between the H3 methine proton and the H2/H4 methylene protons of the oxetane ring, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for confirming the carbon skeleton. It correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of C2/C4, C3, C5, and the aromatic carbons based on the already assigned proton shifts.

Caption: Predicted HSQC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the CDCl₃ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

2D NMR Acquisition:

-

Acquire standard gradient-selected COSY and HSQC spectra. Use default parameter sets provided by the spectrometer software and adjust as necessary for the sample concentration.

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The choice of ionization technique is critical.

Predicted High-Resolution Mass Spectrum (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Molecular Formula: C₁₀H₁₃NO

-

Monoisotopic Mass: 163.0997 g/mol [6]

-

Predicted [M+H]⁺ (ESI): 164.1070 m/z[6]

Predicted Fragmentation Pattern (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting pattern is a fingerprint for the molecule. The presence of nitrogen means the molecular ion peak will have an odd mass-to-charge ratio (m/z), a key diagnostic feature according to the Nitrogen Rule.[7][8]

The fragmentation is driven by the formation of the most stable carbocations and radicals. For this compound, the most likely fragmentation pathways are:

-

Benzylic Cleavage: The most favorable fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This fragment is often the base peak (most intense signal) in the spectrum.[9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant pathway for amines.[8][10] This can lead to the loss of the oxetane ring portion or the benzyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in EI Mass Spectrum

| m/z | Proposed Fragment | Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₈H₈N]⁺ | Alpha-cleavage, loss of C₂H₅O radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion (likely base peak) |

| 72 | [C₃H₆NO]⁺ | Alpha-cleavage, loss of benzyl radical |

Experimental Protocol for MS Data Acquisition

-

ESI-MS (for accurate mass):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument immediately before the run to ensure high mass accuracy.

-

-

EI-MS (for fragmentation pattern):

-

This is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for separating the compound from any impurities (e.g., a ramp from 100 °C to 250 °C).

-

The compound will be ionized in the MS source using a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range of m/z 40-400.

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. This guide establishes a robust predictive and methodological framework for this purpose. The definitive identification of this compound would be confirmed by observing the following key spectroscopic features:

-

¹H NMR: Characteristic signals for the oxetane ring protons between 4.6-4.9 ppm and ~4.0 ppm, coupled to each other as confirmed by COSY.

-

¹³C NMR: The presence of seven distinct carbon signals, with the two oxetane methylene carbons appearing far downfield (~75-80 ppm).

-

HSQC: Unambiguous correlation between the proton and carbon signals as predicted.

-

HRMS (ESI): An [M+H]⁺ ion with a mass measurement that matches the calculated value for C₁₀H₁₄NO⁺ to within 5 ppm.

-

MS (EI): An odd-numbered molecular ion at m/z 163 and a characteristic base peak at m/z 91 corresponding to the tropylium ion.

By following the protocols and validating the acquired data against the predictive models outlined herein, researchers can ensure the structural integrity of this compound, enabling its confident use in drug discovery and medicinal chemistry applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzylamine [webbook.nist.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

chemical structure and IUPAC name of N-benzyloxetan-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyloxetan-3-amine

Abstract

This compound is a valuable heterocyclic building block in modern medicinal chemistry. The incorporation of the oxetane ring, a strained four-membered ether, offers a unique structural and physicochemical profile, often improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature. We present a robust and widely applicable protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document outlines the key spectroscopic data required for its unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we discuss the compound's reactivity and its strategic application in drug discovery programs as a versatile synthetic intermediate.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

For decades, chemists in drug discovery have sought molecular scaffolds that can favorably modulate the properties of lead compounds. The oxetane ring has emerged as a particularly advantageous motif. Unlike its more flexible five- and six-membered ether counterparts, the strained nature of the four-membered ring imparts a distinct three-dimensional geometry. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Moreover, the oxetane unit is considered a "polar, non-basic" functional group. It can engage in hydrogen bonding via its oxygen atom, thereby improving aqueous solubility—a critical parameter for drug administration and distribution—without introducing a basic nitrogen center that could lead to off-target effects or undesirable toxicological profiles.[1] The replacement of historically common groups, like gem-dimethyl or carbonyl functionalities, with an oxetane ring has become a powerful strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug candidates.

Chemical Structure and Nomenclature of this compound

The foundational step in utilizing any chemical entity is the precise understanding of its structure and formal naming convention.

IUPAC Name: N-(phenylmethyl)oxetan-3-amine[2]

Synonyms: this compound, Benzyl-oxetan-3-yl-amine[2][3]

Chemical Formula: C₁₀H₁₃NO[4][5]

Molecular Weight: 163.22 g/mol [2][3]

CAS Number: 1015937-48-0[2][5]

Structural Representation

The molecule consists of a central oxetane ring where the nitrogen atom of an amine group is attached at the 3-position. This secondary amine is further substituted with a benzyl group (a phenylmethyl moiety).

Caption: Figure 1: Chemical Structure of this compound

Synthesis Protocol: Reductive Amination

Reductive amination is one of the most robust and versatile methods for synthesizing amines in a drug discovery setting.[6] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

For the synthesis of this compound, the logical precursors are oxetan-3-one and benzylamine .

Methodology Rationale

-

Choice of Reagents: Oxetan-3-one provides the core heterocyclic scaffold, while benzylamine serves as the source of the N-benzyl group.[7]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective hydride donor. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone, minimizing side reactions such as the reduction of oxetan-3-one to oxetan-3-ol. Its tolerance of mildly acidic conditions, which are required to catalyze imine formation, makes it ideal for one-pot procedures.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Reductive Amination

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq). Dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.

-

Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution, followed by glacial acetic acid (1.1-1.2 eq). The acid serves to catalyze the formation of the iminium ion intermediate.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Structural Elucidation and Spectroscopic Data

Unambiguous characterization of the synthesized molecule is paramount. The following spectroscopic data are expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~4.4 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~3.8 ppm (s, 2H): Benzylic protons (CH₂). ~3.6 ppm (m, 1H): Methine proton (CH) of the oxetane ring at the 3-position. ~2.0 ppm (br s, 1H): Amine proton (NH). The chemical shift of the NH proton is variable and may exchange with D₂O.[8] |

| ¹³C NMR | ~127-140 ppm: Aromatic carbons of the benzyl group. ~75 ppm: Oxetane carbons (CH₂) adjacent to the oxygen. ~55 ppm: Benzylic carbon (CH₂). ~50 ppm: Oxetane carbon (CH) at the 3-position.[8] |

| Mass Spec (ESI+) | m/z 164.1 [M+H]⁺: The protonated molecular ion is expected to be the base peak.[4] |

| Infrared (IR) | ~3350-3310 cm⁻¹ (weak-medium): N-H stretch for a secondary amine.[9][10] ~3030 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1250-1020 cm⁻¹ (medium-strong): Aliphatic C-N stretch and the characteristic C-O-C ether stretch of the oxetane ring.[9][11] |

Reactivity and Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly strategic building block. Its utility stems from the distinct reactivity of its functional groups.

-

The Secondary Amine: The amine nitrogen is nucleophilic and can undergo a variety of subsequent reactions, such as acylation to form amides, alkylation to form tertiary amines, or participation in coupling reactions.[12] This allows for the rapid diversification of the scaffold to build libraries of compounds for screening.

-

The Benzyl Group: The N-benzyl group often serves as a protecting group for the secondary amine. It is stable to many reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This deprotection unmasks the free secondary amine (oxetan-3-amine), which can then be functionalized with a different group, a common strategy in late-stage functionalization during drug development.[6]

-

The Oxetane Ring: As discussed, the oxetane provides desirable physicochemical properties. Its presence makes the overall molecule more polar and often improves solubility and metabolic stability compared to analogous acyclic or carbocyclic structures.

The combination of a versatile amine handle, a removable benzyl group, and a property-enhancing oxetane core makes this compound a powerful intermediate for synthesizing more complex molecules with potential therapeutic applications.[13][14]

Conclusion

This compound exemplifies a modern building block designed to address the complex challenges of drug discovery. Its synthesis via reductive amination is efficient, scalable, and leverages well-understood principles of organic chemistry. The predictable spectroscopic signature allows for straightforward and reliable characterization. For researchers and scientists in drug development, understanding the synthesis and reactivity of such scaffolds is crucial for the rational design and rapid assembly of novel therapeutic agents with optimized pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]

- 3. This compound | 1015937-48-0 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. appchemical.com [appchemical.com]

- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 7. Benzylamine [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

N-Substituted Oxetanes: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of properties—high polarity, metabolic stability, and a distinct three-dimensional geometry—offers drug designers a powerful tool to overcome common challenges in compound optimization. This guide provides an in-depth technical exploration of N-substituted oxetanes, from their initial discovery and synthesis to their comprehensive characterization and strategic deployment in drug development. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and illustrate key concepts with practical case studies, offering researchers, scientists, and drug development professionals a field-proven perspective on harnessing the potential of this remarkable scaffold.

The Strategic Emergence of Oxetanes in Medicinal Chemistry

The journey of the oxetane ring in drug discovery has been one of accelerating interest. Initially considered synthetically challenging and potentially unstable due to inherent ring strain (approximately 106 kJ·mol⁻¹), its value is now widely recognized.[1][2] Pioneering work by Carreira and colleagues in the mid-2000s was highly influential, demonstrating that 3,3-disubstituted oxetanes could serve as effective bioisosteric replacements for gem-dimethyl and carbonyl groups.[3][4][5] This "rediscovery" sparked a surge of research into the scaffold's potential.[6]

N-substituted oxetanes, in particular, have become prevalent. The rationale for their incorporation is multifaceted:

-

Modulation of Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and reduce lipophilicity (LogD) without introducing metabolic liabilities often associated with other polar groups.[1][4][7] For instance, replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[4][7]

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than corresponding carbocyclic or larger heterocyclic structures.[3][4] This stability is particularly pronounced in 3,3-disubstituted oxetanes, where steric hindrance protects the C-O bonds from nucleophilic attack.[6][8]

-

Basicity (pKa) Attenuation: A key strategic advantage is the oxetane's strong inductive electron-withdrawing effect. Placing an oxetane ring proximal to a basic nitrogen atom can significantly lower its pKa. This is a critical tool for medicinal chemists to mitigate issues related to high basicity, such as hERG inhibition or excessive tissue distribution, as exemplified in the development of Bruton's tyrosine kinase (BTK) inhibitors.[3][4][6][8]

-

Vectorial Exit into Unexplored Chemical Space: The defined three-dimensional geometry of the oxetane ring allows chemists to project substituents into new regions of chemical space, potentially accessing novel and favorable interactions with biological targets.[6]

The logical flow for considering the incorporation of an N-substituted oxetane into a drug candidate is outlined below.

Core Synthetic Strategies for N-Substituted Oxetanes

The synthesis of N-substituted oxetanes can be broadly categorized into two primary approaches: the functionalization of pre-existing oxetane building blocks and the de novo construction of the oxetane ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and the stage of the drug discovery program.

The Building Block Approach: Leveraging Commercial Scaffolds

For rapid lead optimization, the use of commercially available oxetane building blocks is the most common and efficient strategy.[3][6] This approach allows for late-stage diversification of drug candidates.

Key Building Blocks:

-

Oxetan-3-one: A versatile precursor for accessing 3-substituted oxetanes. Reductive amination is a cornerstone reaction for introducing nitrogen substituents.

-

3-Aminooxetane: The most widely used building block.[6][8] It readily participates in amide couplings, SNAr reactions, and reductive aminations to forge the desired N-substituted products.[3][6]

-

Oxetanes with a Leaving Group at C3: Halides or sulfonates at the 3-position are excellent electrophiles for nucleophilic substitution with primary or secondary amines.

This protocol is a self-validating system because successful formation of the product confirms the reactivity of both the ketone and the amine, and the efficacy of the reducing agent.

-

Imine Formation: Dissolve oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the solution at room temperature. The choice of this reagent is causal; it is selective for the iminium ion over the ketone, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

De Novo Synthesis: Constructing the Oxetane Ring

When highly substituted or novel oxetane scaffolds are required, or for process scale-up, de novo synthesis becomes necessary. The primary methods involve intramolecular cyclization.

This classical C-O bond-forming reaction is a robust method for creating the oxetane ring from a 1,3-diol precursor.[1] The key is the selective activation of one hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by intramolecular SN2 displacement by the remaining hydroxyl group under basic conditions.

The [2+2] photocycloaddition between a carbonyl compound and an alkene is another powerful, albeit less common in medicinal chemistry programs, method for synthesizing oxetanes.[5][9][10] This reaction can provide access to complex, substituted oxetanes in a single step, though regioselectivity and diastereoselectivity can be challenges that are substrate-dependent.[9]

This protocol, adapted from process development efforts at Merck, demonstrates a scalable route to a key 3-substituted oxetane intermediate.[3][11]

-

Diol Formation: Start with a suitable precursor, such as diethyl 2-allyl-2-(4-bromobenzyl)malonate. Perform ozonolysis followed by reductive workup (e.g., with NaBH₄) to generate the corresponding 1,3-diol.

-

Selective Tosylation: React the diol with one equivalent of tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature. This step is critical; the primary hydroxyl group reacts preferentially over the secondary or tertiary hydroxyl, a choice driven by sterics and electronics.

-

Cyclization: Treat the resulting mono-tosylate with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like tetrahydrofuran (THF). The alkoxide generated will displace the tosylate intramolecularly to form the oxetane ring.

-

Scale-Up Considerations: On a large scale, temperature control during the cyclization step is crucial to manage the exotherm and prevent side reactions. The choice of base and solvent must be optimized for yield, purity, and process safety.[12]

Initial Characterization of N-Substituted Oxetanes

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the novel compound. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of oxetanes.

-

¹H NMR: The protons on the oxetane ring typically appear in the δ 4.0-5.0 ppm region. The protons on the carbons adjacent to the oxygen (C2 and C4) are deshielded and resonate further downfield than the protons on C3. The coupling constants can provide information about the puckering of the ring.[5]

-

¹³C NMR: The carbons of the oxetane ring are also characteristic, typically appearing in the δ 60-80 ppm range.

-

¹⁹F NMR: If fluorine atoms are present in the molecule, ¹⁹F NMR is a highly sensitive probe for confirming structure and purity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to confirm its elemental composition via high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including relative and absolute stereochemistry. It also reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the puckering of the oxetane ring.[1][5]

| Technique | Information Provided | Key Considerations |

| ¹H, ¹³C NMR | Connectivity, chemical environment, stereochemistry | Protons on oxetane ring typically at δ 4.0-5.0 ppm |

| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Confirms successful synthesis and purity |

| X-ray Crystallography | Unambiguous 3D structure, stereochemistry | Requires a single, high-quality crystal |

Field-Proven Insights: The Oxetane Impact on Drug Properties

The theoretical benefits of incorporating an N-substituted oxetane are consistently validated in drug discovery campaigns.

Case Study: Attenuating Basicity in a PI3K Inhibitor

In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, Genentech encountered a lead compound with high basicity (pKa = 7.6), which contributed to off-target effects, including cardiac toxicity (hERG inhibition).[8]

-

The Problem: High amine basicity leading to undesirable safety profile.

-

The Solution: An N-substituted oxetane was introduced adjacent to the basic nitrogen. The inductive effect of the oxetane oxygen dramatically reduced the amine's basicity.

-

The Result: The resulting compound, GDC-0349 , had a pKa of 5.0.[8] This >2 unit drop in pKa effectively mitigated the hERG liability (IC₅₀ > 100 μM) while maintaining potent on-target activity and improving the overall pharmacokinetic profile.[8]

Conclusion and Future Directions

N-substituted oxetanes have firmly established their place as a valuable motif in the medicinal chemist's toolbox. Their ability to predictably and favorably modulate key drug-like properties provides a rational approach to overcoming common optimization hurdles. While the synthetic accessibility has improved dramatically with the commercialization of key building blocks, challenges remain, particularly in the scalable synthesis of more complex and diversely substituted oxetanes.[6][8][11] Future innovations will likely focus on developing more efficient and stereoselective de novo synthetic methods and expanding the catalog of available oxetane building blocks. As our understanding of the subtle interplay between the oxetane scaffold and biological systems deepens, its strategic application will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetane synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. chemrxiv.org [chemrxiv.org]

N-benzyloxetan-3-amine: A Technical Guide for the Modern Medicinal Chemist

Introduction: The Rise of the Oxetane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized physicochemical and pharmacokinetic properties is relentless. Among the scaffolds that have gained significant traction, the oxetane ring has emerged as a uniquely valuable motif.[1] This small, four-membered cyclic ether offers a compelling combination of properties: it is a polar, three-dimensional structure that can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The incorporation of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups—all critical parameters in the optimization of drug candidates.[1]

This guide focuses on a specific and highly versatile building block: N-benzyloxetan-3-amine . This secondary amine combines the advantageous properties of the oxetane ring with the utility of a benzyl-protected amine, making it a strategic intermediate for the synthesis of complex molecules in drug discovery programs. As a secondary amine, it serves as a nucleophile, while the benzyl group offers a readily cleavable protecting group, allowing for subsequent functionalization. This document provides an in-depth exploration of its synthesis, physicochemical properties, spectral characterization, and synthetic utility, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound (CAS No. 1015937-48-0) is a secondary amine featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine moiety. The presence of the strained oxetane ring and the benzyl group dictates its unique chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1015937-48-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |

| Predicted XlogP | 1.0 | --INVALID-LINK-- |

| Predicted pKa (Basic) | ~8.5-9.0 | Inferred from related structures |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Storage | 2-8°C, protect from light | --INVALID-LINK-- |

The oxetane moiety significantly influences the properties of the molecule. Compared to its acyclic or larger-ring counterparts, the oxetane ring introduces polarity and reduces lipophilicity, which can be advantageous for improving the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The most common and industrially scalable route is the reductive amination of oxetan-3-one with benzylamine. An alternative approach involves the direct N-alkylation of oxetan-3-amine with a benzyl halide.

Method 1: Reductive Amination of Oxetan-3-one

This is a high-yielding, one-pot procedure that is widely applicable and tolerant of various functional groups.[2][3] The reaction proceeds through the in-situ formation of an iminium ion intermediate from oxetan-3-one and benzylamine, which is then reduced by a mild and selective reducing agent like sodium triacetoxyborohydride.[3][4]

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq), benzylamine (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) as the solvent.

-

Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Method 2: Direct N-Alkylation of Oxetan-3-amine

This method involves the nucleophilic substitution of a benzyl halide with oxetan-3-amine. A base is required to neutralize the hydrohalic acid byproduct.

Caption: N-alkylation workflow for this compound synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve oxetan-3-amine (1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).

-

Addition of Alkylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0 eq) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off any inorganic salts. Quench the filtrate with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Spectral Characterization

Accurate structural elucidation is paramount. The following data are predictive and based on the analysis of the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group and the oxetane ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Ph-H) | 7.20 - 7.40 | Multiplet | 5H | Protons of the benzene ring. |

| Oxetane (CH₂) | 4.50 - 4.70 | Triplet | 4H | The four protons of the oxetane ring CH₂ groups. |

| Benzylic (Ph-CH₂) | 3.70 - 3.90 | Singlet | 2H | Methylene protons adjacent to the phenyl group. |

| Oxetane (CH) | 3.40 - 3.60 | Quintet | 1H | The methine proton of the oxetane ring at the C3 position. |

| Amine (N-H) | 1.50 - 2.50 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (ipso-C) | 139 - 141 | Quaternary carbon of the benzene ring attached to the methylene group. |

| Aromatic (CH) | 127 - 129 | Carbons of the benzene ring. |

| Oxetane (CH₂) | 75 - 78 | Carbons of the oxetane ring adjacent to the oxygen atom (C2 and C4). |

| Oxetane (CH) | 55 - 60 | Carbon of the oxetane ring attached to the nitrogen (C3). |

| Benzylic (Ph-CH₂) | 50 - 55 | Methylene carbon adjacent to the phenyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3350 | Weak to Medium | Characteristic for a secondary amine.[5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | |

| C-N Stretch | 1100 - 1250 | Medium | Aliphatic amine C-N stretch.[5] |

| C-O-C Stretch (Ether) | 1000 - 1150 | Strong | Characteristic of the oxetane ring. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 163, consistent with the nitrogen rule for a compound with a single nitrogen atom.[7][8]

-

Major Fragments: The primary fragmentation pathway is expected to be α-cleavage, leading to the loss of an alkyl radical. The most prominent fragment would likely be the benzylic cation at m/z = 91 (C₇H₇⁺). Another significant fragmentation would be the cleavage adjacent to the oxetane ring.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its nucleophilic secondary amine and the presence of a deprotectable benzyl group.

Reactions at the Amine

-

Acylation: The secondary amine readily reacts with acyl chlorides and acid anhydrides to form stable tertiary amides.[9][10] This is a common strategy for introducing diverse side chains.

-

Further Alkylation: The amine can be further alkylated to form tertiary amines, although this may require more forcing conditions than the initial benzylation.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

Deprotection of the Benzyl Group

The benzyl group can be efficiently removed via catalytic hydrogenolysis to yield the free primary amine, oxetan-3-amine. This is a crucial step for subsequent synthetic elaborations.[11][12][13]

Caption: Deprotection of this compound via catalytic hydrogenolysis.

Detailed Experimental Protocol for Deprotection:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oxetan-3-amine, which can be used directly or purified further.

Conclusion and Future Outlook

This compound stands out as a valuable and strategic building block for medicinal chemistry. Its synthesis is straightforward and scalable, and its unique combination of a nucleophilic center, a robust protecting group, and the beneficial physicochemical properties imparted by the oxetane ring makes it an attractive starting material for the creation of diverse and complex molecular architectures. As the demand for drug candidates with improved "drug-likeness" continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the successful development of next-generation therapeutics.

References

- 1. N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|CAS 1823812-00-5 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to the Preliminary Biological Screening of N-benzyloxetan-3-amine

Introduction: The Rationale for Screening N-benzyloxetan-3-amine

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tactic for optimizing the physicochemical properties of lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] This four-membered ether is not merely a bioisostere for carbonyl or gem-dimethyl groups; its inherent polarity, low molecular weight, and distinct three-dimensional structure can significantly enhance aqueous solubility, metabolic stability, and target engagement.[3] The substitution pattern on the oxetane ring is critical, with 3-substituted amino-oxetanes being especially prevalent in discovery campaigns, often used to modulate amine basicity and improve pharmacokinetic profiles.[1][2]

This guide outlines a strategic, multi-tiered approach for the preliminary biological screening of a specific, underexplored molecule: This compound . This compound integrates three key structural features:

-

A 3-amino-oxetane core : A proven scaffold for improving drug-like properties.[4]

-

A secondary amine : A common functional group for establishing interactions with biological targets.

-

A benzyl group : A classic substituent in medicinal chemistry that can engage in hydrophobic and π-stacking interactions and is a known feature in certain classes of enzyme inhibitors.[5]

The central hypothesis guiding this screening cascade is that the unique combination of these motifs warrants a broad, yet targeted, investigation to uncover its potential therapeutic value and identify any early-stage liabilities. Our approach is designed not as a rigid checklist, but as a logical workflow that begins with foundational safety profiling and progresses to targeted screens informed by the molecule's structural alerts.

Part 1: Foundational Assays - Cytotoxicity Profiling

The Causality Behind a "Safety-First" Approach: Before interrogating a compound for specific biological activities, it is imperative to establish its inherent cytotoxicity. This initial screen serves two primary functions: first, it identifies compounds that are pan-assay interference compounds (PAINS) or are simply too toxic for therapeutic consideration; second, it establishes a critical concentration range for all subsequent, more specific assays.[6] Running functional or inhibition assays at concentrations that kill the host cells would yield uninterpretable, false-positive results. Therefore, we begin by assessing the effect of this compound on cell viability.

The MTT assay is a robust, colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, providing a clear quantitative measure of cytotoxicity.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in appropriate media.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Include "cells only" (negative control) and "media only" (blank) wells. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Gently shake the plate for 5 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Cytotoxicity Profile

The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost.

| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| HEK293 | Experimental Value | Experimental Value |

| HeLa | Experimental Value | Experimental Value |

Workflow Visualization

Part 2: Primary Screening - A Targeted, Structure-Informed Approach

With a non-toxic concentration range established, we proceed to a tiered primary screen. The selection of assays is not random; it is guided by structural motifs within this compound that suggest a higher probability of interaction with specific target classes.

Tier 1A: Antimicrobial Activity Screening

Rationale: The combination of an amine functional group and a benzyl moiety is present in numerous compounds with known antimicrobial properties.[9][10][11] A broad-spectrum antimicrobial screen is a cost-effective method to quickly assess potential utility in this therapeutic area.[12] We utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strain Preparation:

-

Select a panel of representative bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.

-

Inoculate the strains into appropriate broth (e.g., Mueller-Hinton Broth) and incubate overnight to achieve logarithmic growth.

-

Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of a 2x concentrated stock of this compound to the first column, creating a 1:1 mixture.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). A standard antibiotic (e.g., ampicillin) should be run in parallel.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

-

Optionally, add a viability indicator like resazurin to aid in determination.

-

Data Presentation: Antimicrobial Profile

| Bacterial Strain | Type | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |

| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Experimental Value |

Workflow Visualization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(benzyloxy)-N-methylpropan-1-amine | 188878-41-3 | Benchchem [benchchem.com]

- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

- 10. Benzhydryl Amines: Synthesis and Their Biological Perspective | Semantic Scholar [semanticscholar.org]

- 11. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-Benzyl-oxetan-3-amine via Reductive Amination

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-oxetan-3-amine through the reductive amination of oxetan-3-one with benzylamine. The oxetane moiety is a highly valued structural motif in modern medicinal chemistry, serving as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyls, often improving metabolic stability and aqueous solubility.[1][2] This document offers a detailed, step-by-step methodology centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yield and purity while minimizing side reactions.[3][4] We will delve into the mechanistic rationale, process optimization, safety considerations, and analytical characterization, providing researchers with a self-validating system for producing this key synthetic building block.

Introduction: The Strategic Importance of the Oxetane Moiety

The strategic incorporation of small, strained rings into drug candidates is a powerful tool for modulating physicochemical properties. The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approx. 106 kJ·mol⁻¹), which dictates its unique chemical behavior.[1] In drug discovery, it is frequently employed to:

-

Enhance Solubility: As a polar surrogate for lipophilic groups like gem-dimethyl, it can significantly improve aqueous solubility.[1][2]

-

Improve Metabolic Stability: It can act as a metabolically robust replacement for carbonyl groups, offering similar hydrogen-bond accepting capabilities but with greater resistance to enzymatic degradation.[1]

-

Modulate Basicity: The presence of an oxetane ring can lower the pKa of a proximal amine, a critical factor for optimizing drug-target interactions.[1]

The target molecule, N-benzyl-oxetan-3-amine, is a versatile intermediate, primed for further functionalization in complex synthetic routes. The reductive amination of oxetan-3-one is one of the most efficient and reliable methods for its preparation.[1][5]

Mechanistic Rationale and Reagent Selection